molecular formula C41H70O13 B600424 Ginsenoside F3 CAS No. 62025-50-7

Ginsenoside F3

Cat. No. B600424
CAS RN: 62025-50-7
M. Wt: 770.99
InChI Key:
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Description

Ginsenoside F3 is a triterpene saponin originally found in species of Panax . It belongs to the class of organic compounds known as triterpene saponins . Ginsenoside F3 exhibits immunostimulatory activity, stimulating the proliferation of spleen cells, increasing levels of IL-2 and IFN-γ, and decreasing levels of IL-4 and IL-10 .


Molecular Structure Analysis

Ginsenoside F3 has a molecular formula of C41H70O13 . Its average mass is 770.987 Da and its monoisotopic mass is 770.481628 Da .


Physical And Chemical Properties Analysis

Ginsenoside F3 is a white to off-white powder . It is soluble in water and alcohol .

Scientific Research Applications

  • Anticancer Properties :

    • Ginsenoside F2, a closely related compound to F3, induces apoptosis in breast cancer stem cells by activating the intrinsic apoptotic pathway and mitochondrial dysfunction. It also initiates autophagy, suggesting its potential as an anti-cancer agent (Mai et al., 2012).
    • Another study on Ginsenoside Rg3, also related to F3, demonstrated its anti-proliferative effects on human prostate cancer cells, inducing apoptosis and affecting key biomarkers (Liu, Xu, & Che, 2000).
  • Cardiovascular Health :

    • Ginsenosides, including F3, are known to have positive effects on heart disease through properties like antioxidation, reduced platelet adhesion, vasomotor regulation, and improving lipid profiles (Lee & Kim, 2014).
  • Neuroprotection :

    • Specific ginsenosides, including Rb1 and Rg3 which are structurally similar to F3, have shown protective effects against cerebral ischemia by reducing oxidative stress and inhibiting apoptosis (Cheng et al., 2019).
  • Immunomodulatory Effects :

    • Ginsenoside F3 has been found to enhance murine spleen cell proliferation, regulate cytokine production, and enhance NF-kappaB DNA binding activity, suggesting its immunoenhancing activity (Yu et al., 2004).
  • Mitochondrial Function in Alzheimer’s Disease :

    • Ginsenoside Rg3, which shares similarities with F3, prevents cognitive impairment by improving mitochondrial dysfunction in a rat model of Alzheimer's disease (Zhang, Yang, & Wang, 2019).

Future Directions

With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new avenues for research into the production and regulation of ginsenosides like Ginsenoside F3 .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,38+,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRVLGWTJSLQIG-ABNMXWHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317419
Record name Ginsenoside F3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside F3

CAS RN

62025-50-7
Record name Ginsenoside F3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62025-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside F3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
161
Citations
J Yu, D Dou, X Chen, H Yang, N Guo… - Acta Pharmacologica …, 2004 - researchgate.net
… ginsenoside-F3 in murine spleen cells and explore its mechanism. METHODS: The enhancing effect of ginsenoside-F3 … Effects of ginsenoside-F3 on the production of type 1 cytokines IL…
Number of citations: 16 www.researchgate.net
KK Li, F Xu, XJ Gong - Molecules, 2016 - mdpi.com
In this paper, the isolation, purification and quantification of ginsenoside F 5 and F 3 isomeric compounds from crude extracts of flower buds of Panax ginseng (CEFBPG) was …
Number of citations: 13 www.mdpi.com
JW Lee, BR Choi, YC Kim, DJ Choi, YS Lee, GS Kim… - Molecules, 2017 - mdpi.com
The effective production and usage of ginsenosides, given their distinct pharmacological effects, are receiving increasing amounts of attention. As the ginsenosides content differs in …
Number of citations: 74 www.mdpi.com
L Jia, T Zuo, C Zhang, W Li, H Wang, Y Hu, X Wang… - Molecules, 2019 - mdpi.com
The flower buds of three Panax species (PGF: flower bud of P. ginseng; PQF: flower bud of P. quinquefolius; PNF: flower bud of P. notoginseng), widely consumed as healthcare …
Number of citations: 51 www.mdpi.com
N Huu Tung, G Yong Song, SH Woo… - Current Bioactive …, 2012 - ingentaconnect.com
Ginseng, an ancient and famous herbal drug in oriental traditional medicine, has been used as a valuable tonic and for the treatment of various diseases. In medicinal purpose, ginseng …
Number of citations: 14 www.ingentaconnect.com
Y Li, B Yang, W Guo, P Zhang, J Zhang, J Zhao… - Heliyon, 2022 - cell.com
Background It is well known that ginsenosides are the main active ingredients in ginseng, and they have also been important indexes for assessing the quality of ginseng. However, the …
Number of citations: 8 www.cell.com
X Piao, H Zhang, JP Kang, DU Yang, Y Li, S Pang… - Molecules, 2020 - mdpi.com
Ginsenosides are the major bioactive constituents of Panax ginseng, which have pharmacological effects. Although there are several reviews in regards to ginsenosides, new …
Number of citations: 49 www.mdpi.com
K Yoshizaki, S Yahara - Natural Product Communications, 2012 - journals.sagepub.com
… -type triterpenoid saponins, chikusetsusaponin LM1 (1), chikusetsusaponin LM2 (2), and three known triterpenoid saponins, ginsenoside Re (3), ginsenoside Rg1 (4), ginsenoside F3 (5…
Number of citations: 9 journals.sagepub.com
J Yu, J Sun, Y Niu, R Li, J Liao, F Zhang, B Yu - Chemical Science, 2013 - pubs.rsc.org
… Global deprotection of 28, ie, cleavage of the 12-O-allyl group followed by removal of the acetyl and benzoyl groups, provided ginsenoside F3 (1) (59% over two steps). …
Number of citations: 63 pubs.rsc.org
K Yoshizaki, HP Devkota, S Yahara - Chemical and Pharmaceutical …, 2013 - jstage.jst.go.jp
… 7) (5), ginsenoside Rc8,9) (6), ginsenoside Rd8,9) (7), ginsenoside Re8,10) (8), ginsenoside Rg1 8,11) (9), ginsenoside F3 12) (10), ginsenoside F5 13) (11), ginsenoside F6 14) (12), …
Number of citations: 15 www.jstage.jst.go.jp

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